molecular formula C17H16N2O2 B4999420 6-(Furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

6-(Furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B4999420
M. Wt: 280.32 g/mol
InChI Key: PUVIFCAWBISIJN-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the class of benzodiazepines fused with a furan ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the furan ring imparts unique chemical properties, making it a valuable target for synthetic and therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. One common approach is the annulation of the diazepine ring to a furan fragment. This can be achieved through a series of reactions including cyclization and functional group transformations. For instance, the construction of the diazepine ring can be facilitated by the Bischler-Napieralski reaction, which involves the cyclization of amides under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

The major products formed from these reactions include furanone derivatives, dihydrobenzodiazepines, and various substituted benzodiazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(Furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and anxiolytic effects. The furan ring may enhance the compound’s binding affinity and selectivity for these receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Shares the furan ring but lacks the benzodiazepine core.

    Benzothiophene: Similar structure with a sulfur atom replacing the oxygen in the furan ring.

    Benzodiazepine: Lacks the furan ring but shares the diazepine core.

Uniqueness

6-(Furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is unique due to the combination of the furan ring and the benzodiazepine core, which imparts distinct chemical and pharmacological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

6-(furan-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-14-8-3-7-13-16(14)17(15-9-4-10-21-15)19-12-6-2-1-5-11(12)18-13/h1-2,4-6,9-10,17-19H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVIFCAWBISIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CO4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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